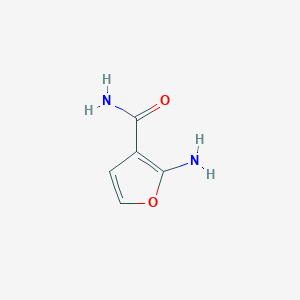

2-Aminofuran-3-carboxamide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H6N2O2 |

|---|---|

分子量 |

126.11 g/mol |

IUPAC 名称 |

2-aminofuran-3-carboxamide |

InChI |

InChI=1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) |

InChI 键 |

MWIBXWKCKVDFGQ-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1C(=O)N)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Aminofuran 3 Carboxamide and Its Congeners

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-aminofuran-3-carboxamides often rely on well-established organic reactions, providing robust and accessible pathways to these compounds.

Cyclization Reactions of Nitriles

The intramolecular cyclization of nitrile-containing precursors is a cornerstone in the synthesis of 2-aminofurans. This approach typically involves the formation of the furan (B31954) ring through the reaction of a nucleophilic center with the nitrile group.

From γ-Keto-nitriles: The base-catalyzed intramolecular cyclization of γ-keto-nitriles is a direct method for constructing the 2-aminofuran ring. The reaction proceeds through the formation of an enolate, which then attacks the nitrile carbon, followed by tautomerization to yield the aromatic furan.

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Phenyl-3-cyanopropan-1-one | Sodium ethoxide | Ethanol | Reflux | 75 |

| 4-Cyano-2-butanone | Potassium tert-butoxide | THF | 25 | 82 |

From γ-Hydroxy-nitriles: Similarly, γ-hydroxy-nitriles can undergo acid- or base-catalyzed cyclization to form 2-aminofurans. Under acidic conditions, the hydroxyl group is protonated, and subsequent intramolecular attack by the nitrile nitrogen, followed by dehydration and tautomerization, leads to the furan ring.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxy-4-phenylbutanenitrile | Sulfuric acid | Dioxane | 100 | 68 |

| 4-Hydroxy-2-methylbutanenitrile | Sodium hydride | DMF | 80 | 79 |

From α,β-Unsaturated Ketones and Cyanide: A versatile approach involves the Michael addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to an α,β-unsaturated ketone. researchgate.net The resulting γ-keto-nitrile intermediate can then undergo in-situ cyclization to afford the 2-aminofuran derivative. researchgate.netresearchgate.net This one-pot procedure is often efficient and allows for a wide range of substituents on the furan ring.

| α,β-Unsaturated Ketone | Cyanide Source | Catalyst/Base | Solvent | Yield (%) |

| Chalcone | TMSCN | DBU | Acetonitrile | 85 |

| 3-Penten-2-one | KCN | 18-Crown-6 | Benzene (B151609) | 72 |

Reduction of 2-Nitro and 2-Azido Furan Derivatives

The reduction of electron-withdrawing groups at the 2-position of the furan ring, such as nitro and azido (B1232118) groups, provides a straightforward route to 2-aminofurans.

Reduction of 2-Nitrofurans: Catalytic hydrogenation is a common method for the reduction of 2-nitrofurans. Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation, providing the corresponding 2-aminofurans in good yields under mild conditions. nih.gov

| Starting Material | Catalyst | Solvent | Pressure (atm) | Yield (%) |

| Methyl 5-nitro-2-furoate | 10% Pd/C | Methanol | 1 | 95 |

| 2-Nitro-5-phenylfuran | 5% Pt/C | Ethyl acetate (B1210297) | 3 | 88 |

Reduction of 2-Azidofurans: The Staudinger reaction provides a mild and efficient method for the reduction of 2-azidofurans to 2-aminofurans. wikipedia.org This reaction involves the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine. wikipedia.orgnih.gov

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-Azido-3-cyanofuran | Triphenylphosphine | THF/H₂O | 25 | 92 |

| Ethyl 5-azido-2-furoate | Tributylphosphine | Dioxane/H₂O | 50 | 85 |

Rearrangement Reactions of Furan-2-carboxylate Derivatives

Rearrangement reactions, such as the Hofmann and Curtius rearrangements, offer powerful methods for the conversion of furan-2-carboxamides and their derivatives into 2-aminofurans. These reactions proceed through isocyanate intermediates and result in the loss of one carbon atom.

Hofmann Rearrangement: The Hofmann rearrangement of a primary amide, such as furan-2-carboxamide, with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) leads to the formation of a 2-aminofuran. wikipedia.orgchemistrylearner.com The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate that is subsequently hydrolyzed. wikipedia.orgchemistrysteps.com

| Starting Material | Reagents | Solvent | Yield (%) |

| Furan-2-carboxamide | Br₂, NaOH | Water/Dioxane | 78 |

| 5-Methylfuran-2-carboxamide | NaOCl | Methanol/Water | 81 |

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of a furan-2-carbonyl azide to an isocyanate, which can then be trapped with water or an alcohol to yield the corresponding amine or carbamate. arkat-usa.orgnih.govorganic-chemistry.org The acyl azide is typically prepared from the corresponding carboxylic acid or acid chloride. arkat-usa.orgnih.govnih.gov

| Starting Material | Conditions | Trapping Agent | Yield (%) |

| Furan-2-carbonyl azide | Toluene, reflux | H₂O | 85 |

| 5-Phenylfuran-2-carbonyl azide | Benzene, UV light | t-BuOH | 90 (as Boc-amine) |

Substitution Reactions on the Furan Ring System

The direct introduction of an amino group onto the furan ring via substitution reactions is another viable synthetic strategy.

Nucleophilic Aromatic Substitution: While the furan ring is generally electron-rich and not highly susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNA r). For example, a halogen or nitro group at the 2-position of a furan-3-carboxamide (B1318973) can be displaced by ammonia (B1221849) or an amine nucleophile. chemguide.co.uk

| Starting Material | Nucleophile | Conditions | Yield (%) |

| 2-Bromo-3-cyanofuran | NH₃ (in EtOH) | Sealed tube, 150°C | 65 |

| 2-Chloro-5-nitrofuran-3-carboxamide | Aniline (B41778) | K₂CO₃, DMF, 100°C | 72 |

Electrophilic Amination: Direct electrophilic amination of an activated furan ring is less common but can be achieved with potent aminating agents. For instance, an organometallic furan derivative can react with an electrophilic nitrogen source to introduce an amino group.

Gewald Reaction Derivatives for 2-Aminothiophene-3-carboxamide Analogs (for methodological insights)

The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. wikipedia.orgwikipedia.orgnrochemistry.com It involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. wikipedia.orgwikipedia.orgnrochemistry.com Although this reaction directly produces thiophenes, the principles and mechanistic steps can provide valuable insights for the development of analogous syntheses of 2-aminofurans. The key steps involve a Knoevenagel condensation, followed by Michael addition of sulfur, and subsequent cyclization and tautomerization. wikipedia.orgnrochemistry.com Adapting this methodology to furan synthesis would require the use of an oxygen source in place of sulfur.

Modern and Catalytic Approaches to 2-Aminofuran Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2-aminofurans, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination, for instance, can be applied to the synthesis of 2-aminofurans from 2-halofurans and amines or amides in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.orgwikipedia.orglibretexts.org

| Aryl Halide | Amine/Amide | Catalyst | Ligand | Base | Yield (%) |

| 2-Bromofuran-3-carboxamide | Benzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | 88 |

| Ethyl 5-chloro-2-furoate | Morpholine | Pd(OAc)₂ | BINAP | K₃PO₄ | 91 |

Gold-Catalyzed Synthesis: Gold catalysts have shown remarkable reactivity in the cycloisomerization of various unsaturated substrates. Intramolecular cyclization of allenyl amides or propargyl amides catalyzed by gold complexes can lead to the formation of 2-aminofuran derivatives with high atom economy. nih.govorganic-chemistry.orgnih.gov

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-(1-phenylpenta-2,3-dien-1-yl)acetamide | [Au(IPr)]NTf₂ | Dioxane | 80 | 85 |

| N-(1-phenylprop-2-yn-1-yl)benzamide | AuCl₃ | Acetonitrile | 60 | 79 |

Copper-Catalyzed Synthesis: Copper-catalyzed reactions also provide efficient routes to 2-aminofurans. For example, the reaction of enamines with α-diazoesters in the presence of a copper catalyst can proceed via a [3+2] cycloaddition to afford substituted 2-aminofurans. wikipedia.org

| Enamine | Diazo Compound | Catalyst | Solvent | Yield (%) |

| 1-Morpholinocyclohexene | Ethyl diazoacetate | Cu(acac)₂ | Toluene | 76 |

| N-Vinylpyrrolidinone | Methyl phenyldiazoacetate | CuI | Dichloromethane | 83 |

Multicomponent Reactions (MCRs) for Direct 2-Aminofuran Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. While specific examples detailing the direct synthesis of 2-aminofuran-3-carboxamide via MCRs are not extensively documented in readily available literature, the principles of well-known MCRs, such as the Passerini and Ugi reactions, provide a conceptual framework for its potential synthesis. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov

The Passerini three-component reaction, for instance, typically involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov A hypothetical MCR for this compound could be envisioned to involve a similar convergence of functionalities.

More concretely, reports have described three-component syntheses that lead to the formation of the 2-aminofuran core. For example, a Mn(OAc)3/Cu(OAc)2-mediated one-pot reaction between ynamides, derived from oxazolidinone or 3-methylindole (B30407) carboxylate, and cyclic α-dicarbonyl radicals has been shown to produce persubstituted 2-aminofurans in good to excellent yields. researchgate.net This transformation proceeds through the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate and subsequent polar cyclization. researchgate.net Another approach involves an iron-catalyzed synthesis of 2-aminofurans from 2-haloketones and tertiary amines or enamines. researchgate.net

These examples of MCRs for the synthesis of the 2-aminofuran scaffold highlight the potential for the development of a direct, multicomponent synthesis of this compound by carefully selecting starting materials that bear the required carboxamide functionality or its precursor.

Palladium-Catalyzed Cyclizations and Functionalizations (e.g., homoallenyl amides)

Palladium catalysis has emerged as a versatile and powerful tool for the construction of a wide variety of heterocyclic compounds, including 2-aminofurans. A notable and efficient method involves the palladium-catalyzed divergent cyclization of homoallenyl amides. nih.govorganic-chemistry.orgresearchgate.net This strategy allows for the selective synthesis of functionalized 2-amino-5-alkylfurans and 2-amino-5-formylfurans in good to excellent yields. nih.gov

The reaction pathway can be directed towards two distinct product classes based on the reaction atmosphere. Under an inert nitrogen atmosphere, a cycloisomerization occurs, selectively yielding 2-amino-5-alkylfurans. organic-chemistry.org In contrast, when the reaction is conducted under an air atmosphere, an aerobic oxidative cycloisomerization takes place to produce 2-amino-5-formylfurans. organic-chemistry.org The use of air as the oxidant makes this protocol environmentally benign and practical. nih.gov

Mechanistic studies suggest that the aerobic oxidative cycloisomerization may proceed through a radical pathway involving a peroxide as a key intermediate. nih.gov The reaction conditions are generally mild, and the method exhibits high atom economy. nih.gov A broad range of substrates are tolerated, including those with both electron-donating and electron-withdrawing groups on the aromatic rings of the homoallenyl amides. organic-chemistry.org

| Entry | Starting Homoallenyl Amide | Catalyst | Atmosphere | Product | Yield (%) |

| 1 | N-(1,1-diphenyl-2,3-butadienyl)-4-methylbenzenesulfonamide | Pd(OAc)₂ | N₂ | 2-(4-methylphenylsulfonamido)-5-methyl-5-phenylfuran | 85 |

| 2 | N-(1-phenyl-2,3-butadienyl)-4-methylbenzenesulfonamide | Pd(OAc)₂ | Air | 2-(4-methylphenylsulfonamido)-5-formyl-5-phenylfuran | 78 |

| 3 | N-(1-cyclohexyl-2,3-butadienyl)-4-methylbenzenesulfonamide | Pd(OAc)₂ | N₂ | 2-(4-methylphenylsulfonamido)-5-cyclohexyl-5-methylfuran | 82 |

This table presents illustrative data based on reported palladium-catalyzed cyclizations of homoallenyl amides.

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine compounds have gained significant attention in organic synthesis as versatile reagents and catalysts due to their low toxicity and ease of handling. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govucl.ac.uk In the context of 2-aminofuran synthesis, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effectively utilized as oxidants in palladium-catalyzed reactions. nih.gov

A fine-tunable, palladium-catalyzed transformation of homoallenyl amides can be achieved using hypervalent iodine compounds as the oxidants, leading to a divergent synthesis of polysubstituted 2-aminofurans. nih.gov This methodology allows for acetoxylative, alkoxylative, and hydroxylative cycloisomerizations, providing access to a variety of functionalized 2-aminofurans in promising yields at room temperature. nih.gov

| Entry | Substrate | Catalyst/Oxidant | Solvent | Product Type |

| 1 | Homoallenyl amide | Pd(OAc)₂ / PhI(OAc)₂ | MeCN | 5-acetoxy-2-aminofuran |

| 2 | Homoallenyl amide | Pd(OAc)₂ / PhI(OAc)₂ | MeOH | 5-methoxy-2-aminofuran |

| 3 | Homoallenyl amide | Pd(OAc)₂ / PhI(OAc)₂ | MeCN/H₂O | 5-hydroxy-2-aminofuran |

This table illustrates the diverse outcomes of palladium-catalyzed cyclizations of homoallenyl amides using hypervalent iodine oxidants.

Gold-Catalyzed Access to Electron-Rich 2-Aminofurans

Gold catalysis has emerged as a powerful method for the synthesis of various heterocyclic systems, including electron-rich 2-aminofurans. nih.govrsc.orgnih.govbeilstein-journals.orgrsc.org A notable approach involves the gold-catalyzed cycloisomerization of readily available acetylenic amides. nih.gov This methodology is particularly valuable as it provides access to 2-aminofurans that lack electron-withdrawing groups, which are often challenging to synthesize due to their high reactivity and low stability. nih.gov

The use of bifunctional phosphine ligands, which are functionalized with a remote tertiary amino group, is key to the success of this transformation. nih.gov These ligands facilitate the direct conversion of acetylenic amides into the highly electron-rich 2-aminofuran products. The resulting reactive furans can be trapped in situ through intermolecular or intramolecular Diels-Alder reactions, leading to the formation of highly functionalized aniline derivatives or carbazole-4-carboxylates in good to excellent yields. nih.gov

This gold-catalyzed cycloisomerization offers an expedient and general route to a class of electron-rich furans that have been sparsely studied, thereby opening up new avenues for their application in organic synthesis. nih.gov

Elemental Sulfur-Promoted Switchable Redox Condensation Strategies

A novel and environmentally friendly approach to the synthesis of 2-aminofurans involves an elemental sulfur-promoted switchable redox condensation reaction. thieme-connect.comnih.govresearchgate.net This transition-metal-free method allows for the selective preparation of 2-aminofurans from the reaction of enaminones and methylene nitriles. nih.gov

In this reaction, the enaminones act as dual nucleophiles, reacting with nitrile acetate via a 3,5-annulation pathway, promoted by elemental sulfur, to produce the corresponding 2-aminofurans. nih.gov The reaction is characterized by its use of readily available starting materials, eco-friendly conditions, and wide functional group tolerance. nih.gov A variety of enaminones with different electronic and steric properties, including those bearing halogens, nitro, cyano, and methoxy (B1213986) groups, are well-tolerated. thieme-connect.com

A proposed mechanism for the formation of 2-aminofurans suggests that the reaction is not a radical pathway and is unaffected by the presence of oxygen. thieme-connect.com The process does not proceed in the absence of elemental sulfur, and the near-stoichiometric production of hydrogen sulfide (B99878) has been confirmed. thieme-connect.com A plausible mechanism involves a common thiirane (B1199164) intermediate. thieme-connect.com Interestingly, by changing the reaction conditions (solvent-free with a base), the same starting materials can be selectively converted into 2-aminothiophenes. thieme-connect.com

| Entry | Enaminone Substituent (R¹) | Methylene Nitrile | Product | Yield (%) |

| 1 | 4-MeC₆H₄ | Ethyl cyanoacetate | 2-Amino-5-(4-methylbenzoyl)furan-3-carboxamide | 84 |

| 2 | 4-ClC₆H₄ | Malononitrile | 2-Amino-5-(4-chlorobenzoyl)-3-cyanofuran | 75 |

| 3 | 2-Naphthyl | Ethyl cyanoacetate | 2-Amino-5-(2-naphthoyl)furan-3-carboxamide | 81 |

This table provides representative examples of 2-aminofuran synthesis via elemental sulfur-promoted redox condensation.

Synthesis of Fused Heterocyclic Systems Incorporating the Furan-3-carboxamide Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry due to their diverse biological activities.

Formation of Furo[2,3-b]pyridines and Furo[2,3-d]pyrimidines

The synthesis of furo[2,3-b]pyridines and furo[2,3-d]pyrimidines can be achieved from appropriately functionalized furan precursors. researchgate.netumich.edunih.govrsc.orgresearchgate.netnih.govnih.gov The 2-amino-3-carboxamide functionality of the target compound provides a reactive handle for the construction of the fused pyridine (B92270) or pyrimidine (B1678525) ring.

For the synthesis of furo[2,3-d]pyrimidines, a common strategy involves the reaction of a 2-aminofuran-3-carboxylate or a related derivative with a one-carbon synthon, such as formic acid or a derivative thereof. umich.edunih.gov For instance, thermal cyclocondensation of a suitable furan derivative with formic acid and acetic anhydride (B1165640) can lead to the formation of the furo[2,3-d]pyrimidinone ring system. nih.gov Another approach involves the aza-Wittig reaction of an iminophosphorane derived from a 2-aminofuran-3-carboxylate with an isocyanate to generate a carbodiimide (B86325) intermediate, which can then cyclize to form the furo[2,3-d]pyrimidin-4(3H)-one. umich.edu

The synthesis of furo[2,3-b]pyridines from 2-aminofuran precursors can be accomplished through various annulation strategies that construct the pyridine ring onto the furan core. Although specific examples starting directly from this compound are not abundant in the literature, analogous transformations with 3-aminothieno[2,3-b]pyridines suggest that this is a viable synthetic route. researchgate.net These methods often involve the reaction of the 2-amino group and an adjacent activated position on the furan ring with a three-carbon electrophilic partner to build the fused pyridine ring.

Preparation of Furo[3,2-b]thiazines and Furo[2,3-d]thiazoles

The fusion of a furan ring with a thiazine (B8601807) or thiazole (B1198619) moiety gives rise to furo[3,2-b]thiazines and furo[2,3-d]thiazoles, respectively. These bicyclic and tricyclic heterocyclic systems are of significant interest due to their potential pharmacological properties. The synthesis of these compounds often involves the versatile reactivity of 2-aminofuran derivatives.

While direct synthetic routes starting from this compound are not extensively detailed in readily available literature, the general strategies for the synthesis of similar fused systems suggest plausible pathways. For instance, the synthesis of furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones has been achieved through a one-pot, three-component reaction involving heterocyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and isoquinolinium N-ylides. researchgate.net This highlights the utility of multicomponent reactions in constructing complex fused systems based on a furan core.

A general approach to furo[2,3-d]thiazoles can involve the reaction of a 2-aminofuran derivative with a reagent that provides the sulfur and the remaining carbon atom of the thiazole ring. For example, reaction with α-haloketones or similar synthons could lead to the desired fused system. The synthesis of various thiazole derivatives often proceeds through the reaction of a thioamide or thiourea (B124793) with an α-halocarbonyl compound, a principle that could be adapted to the furan scaffold. nih.gov

Similarly, the construction of the furo[3,2-b]thiazine ring would necessitate a strategy to form a six-membered ring containing sulfur and nitrogen fused to the furan. This could potentially be achieved by reacting a 2-aminofuran derivative with a reagent containing a sulfonyl chloride and a leaving group, or through a multi-step sequence involving the introduction of a sulfur-containing side chain followed by cyclization. The synthesis of 1,3-thiazine derivatives has been reported through various methods, including the reaction of isocyanides and dialkyl acetylenedicarboxylates with 2-amino-4H-1,3-thiazin-4-one derivatives. nih.gov

| Fused System | General Synthetic Strategy | Key Intermediates/Reagents |

| Furo[2,3-d]thiazole | Cyclocondensation | 2-Aminofuran derivative, α-haloketone/equivalent |

| Furo[3,2-b]thiazine | Annulation/Cyclization | 2-Aminofuran derivative, bifunctional sulfur-containing reagent |

This table presents generalized synthetic strategies based on known methodologies for analogous heterocyclic systems.

Synthesis of Anthra[2,3-b]furan-3-carboxamides via Scaffold Hopping Approaches

A significant advancement in the development of novel antitumor agents has been the synthesis of anthra[2,3-b]furan-3-carboxamides. This class of compounds has been successfully developed using a "scaffold hopping" approach, where the core structure of a known active compound is replaced with a bioisosteric or structurally related scaffold to improve its properties. Current time information in Oskarshamn, SE. In this case, the anthra[2,3-b]furan-5,10-dione scaffold serves as a replacement for the naphtho[2,3-f]indole-5,10-dione core found in earlier hit compounds. Current time information in Oskarshamn, SE.

The synthesis of these complex molecules begins with commercially available quinizarine. A key step in the construction of the furan ring is the reaction of quinizarine with an appropriate acetoacetic ester derivative. The resulting intermediate undergoes cyclization to form the 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid. Current time information in Oskarshamn, SE. This carboxylic acid is a crucial precursor for the final carboxamide derivatives.

Activation of the carboxylic acid is necessary for the subsequent amidation. While several coupling reagents have been tested, the most effective method involves the conversion of the carboxylic acid to its acyl chloride by treatment with thionyl chloride. researchgate.net The freshly prepared acyl chloride is then reacted with a variety of amines, often mono-Boc protected cyclic diamines, to yield the corresponding carboxamides in high yields. researchgate.netCurrent time information in Oskarshamn, SE. The final deprotection step, typically using methanesulfonic acid, affords the water-soluble methanesulfonate (B1217627) salts of the target anthra[2,3-b]furan-3-carboxamides. researchgate.netCurrent time information in Oskarshamn, SE.

| Precursor | Reagents and Conditions | Intermediate | Final Products |

| Quinizarine | Acetoacetic ester derivative | 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid | 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides |

| 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid | 1. Thionyl chloride; 2. Amine (e.g., mono-Boc-protected diamine) | Acyl chloride, Boc-protected carboxamide | Target carboxamides |

This table summarizes the key steps in the synthesis of anthra[2,3-b]furan-3-carboxamides.

The majority of the synthesized 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides have demonstrated significant antiproliferative activity against various tumor cell lines, in some cases superior to the reference drug doxorubicin. Current time information in Oskarshamn, SE.iosrjournals.org Further structure-activity relationship studies have revealed that the 4,11-hydroxy groups and the carbonyl moiety of the carboxamide are critical for cytotoxicity. researchgate.net

Hybrid Furan Scaffolds (e.g., Furan-Azetidinone Hybrids, Cinnoline-Furan Hybrids)

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery. This compound and its derivatives are valuable platforms for the creation of such hybrid scaffolds.

Furan-Azetidinone Hybrids: Azetidin-2-ones, commonly known as β-lactams, are a well-known class of compounds with significant antibacterial activity. The synthesis of furan-azetidinone hybrids aims to combine the structural features of both moieties to explore potential synergistic or novel biological activities. While specific syntheses starting directly from this compound are not prominently reported, the general synthesis of furan derivatives containing an azetidinone moiety has been explored. ijper.org These synthetic approaches often involve the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger synthesis), where one of these components bears a furan substituent. For example, an imine derived from a furan aldehyde can be reacted with a suitable ketene precursor to generate the furan-azetidinone hybrid.

Cinnoline-Furan Hybrids: Cinnoline (B1195905), a benzopyridazine, is another heterocyclic system that has attracted attention in medicinal chemistry due to its diverse pharmacological profile. The synthesis of hybrid molecules incorporating both furan and cinnoline motifs has been reported. iosrjournals.orgnih.gov One approach involves the synthesis of substituted 4-(-2-amino-furan) cinnoline-3-carboxamide derivatives. iosrjournals.org The synthesis of the cinnoline core itself can be achieved through electrophilic attack of a diazonium cation on a carbon-carbon double bond. iosrjournals.org Subsequent modifications can lead to the introduction of the furan moiety. For instance, substituted 4-amino cinnoline-3-carboxamides can be synthesized and further elaborated. nih.govpnrjournal.com The condensation of a 4-aminocinnoline-3-carboxamide (B1596795) with a suitable furan-containing electrophile could be a potential route to these hybrid structures.

| Hybrid Scaffold | Key Pharmacophores | General Synthetic Approach |

| Furan-Azetidinone | Furan, Azetidin-2-one | [2+2] Cycloaddition (Staudinger synthesis) |

| Cinnoline-Furan | Cinnoline, Furan | Construction of cinnoline core followed by introduction of furan moiety |

This table outlines the general strategies for the synthesis of hybrid furan scaffolds.

The exploration of these and other hybrid furan scaffolds continues to be an active area of research, driven by the potential to discover new chemical entities with improved therapeutic properties.

Chemical Reactivity and Mechanistic Studies of 2 Aminofuran 3 Carboxamide Derivatives

Reactions Involving the Furan (B31954) Ring System

The furan moiety in 2-aminofuran-3-carboxamide derivatives is highly activated towards various reactions due to the electron-donating effect of the 2-amino group. This influences its participation in oxidation, nucleophilic, electrophilic, and cycloaddition reactions.

Oxidation Pathways and Mechanisms

The electron-rich furan ring of 2-aminofuran derivatives is susceptible to oxidation, which can lead to ring-opening or ring transformation products. researchgate.net One notable pathway is photooxidative ring transformation. For instance, related 2-aminofuran-3-carbonitriles have been shown to undergo transformation into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles upon photooxidation. researchgate.net This suggests that the furan ring is cleaved and subsequently rearranges to form a more stable lactam structure.

While specific mechanistic studies on this compound are limited, analogies can be drawn from related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov The oxidation of such ortho-amino carboxamide systems can be achieved with various oxidizing agents, potentially leading to dimerization or the formation of new heterocyclic rings. nih.gov The specific outcome is often dependent on the oxidant and reaction conditions.

| Oxidizing Agent | Potential Product Type (by analogy) | Reference |

| Photooxidation (O₂) | Ring-transformed pyrrolinones | researchgate.net |

| Oxone, MCPBA | Ring-opened or rearranged products | nih.gov |

| NaOCl, H₂O₂ | Oxidative dimerization products | nih.gov |

Reaction with Nucleophiles (Oxygen and Nitrogen Nucleophiles)

The reactivity of the furan ring in 2-aminofuran derivatives towards nucleophiles is a recognized transformation pathway. researchgate.net These reactions often involve an initial interaction with the electrophilic centers of the furan ring, which can be influenced by the substituents present. Although detailed studies on this compound are not extensively documented in this context, the general reactivity pattern for 2-aminofurans includes reactions with both oxygen and nitrogen nucleophiles. researchgate.net These reactions can lead to the formation of substituted heterocycles or ring-opened products, depending on the nature of the nucleophile and the reaction conditions.

Electrophilic Substitution Reactions (e.g., at C-5)

The furan ring is inherently electron-rich and readily undergoes electrophilic substitution. Due to the symmetry of the furan ring, substitution typically occurs at the C-2 or C-5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance forms) compared to attack at C-3 or C-4 (two resonance forms). quora.com

In this compound, the C-2 position is already substituted. The powerful electron-donating 2-amino group further activates the ring, directing incoming electrophiles predominantly to the C-5 position. The resonance effect of the lone pair of electrons on the nitrogen atom significantly increases the electron density at C-5, making it the primary site for electrophilic attack. researchgate.net

| Position of Attack | Intermediate Stability | Directing Group | Favored Position |

| C-5 | High (resonance stabilized) | 2-Amino (activating) | Yes |

| C-4 | Low | 2-Amino (weakly activating) | No |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The aromaticity of furan is relatively low compared to benzene (B151609), allowing it to participate more readily in such transformations. The presence of an electron-donating group like the 2-amino substituent enhances the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, increasing its reactivity as a diene, particularly with electron-deficient dienophiles. ua.es

For example, 2-amino substituted furans react with dienophiles like N-phenylmaleimide (NPM). ua.es This reaction typically yields an initial oxa-bridged cycloadduct, which can be unstable. This adduct may undergo subsequent reactions, such as dehydration, to form a more stable aromatic product, like a substituted aniline (B41778). ua.es The Diels-Alder reaction can produce both endo and exo diastereomers, with the ratio depending on reaction parameters like temperature and the specific substituents on the furan and dienophile. rsc.org In contrast to furan, the analogous thiophene (B33073) ring is more aromatic and a poorer diene, often requiring Lewis acid catalysis for Diels-Alder reactions to proceed. mdpi.com

| Diene | Dienophile | Reaction Type | Product | Reference |

| 2-Aminofuran derivative | N-Phenylmaleimide (NPM) | [4+2] Diels-Alder | Oxa-bridged cycloadduct | ua.es |

| 2-Aminofuran derivative | Maleic anhydride (B1165640) | [4+2] Diels-Alder | Initial cycloadduct, may rearrange | researchgate.netacs.org |

Transformations of the Amino and Carboxamide Functionalities

Reactions of the 2-Amino Substituent

The 2-amino group in this compound is a key reactive site, behaving as a typical primary aromatic amine, albeit on a heterocyclic ring. Its nucleophilicity allows it to react with a variety of electrophiles. researchgate.net

Drawing parallels from the well-studied chemistry of 2-aminothiophene-3-carboxamide, the amino group is expected to react with various reagents to construct fused heterocyclic systems. tubitak.gov.tr This is a common and synthetically valuable strategy where the ortho-positioning of the amino and carboxamide groups facilitates cyclization reactions. For example, reactions with reagents containing two electrophilic sites can lead to the formation of fused pyrimidine (B1678525), pyridine (B92270), or thiazole (B1198619) rings, such as furo[2,3-d]pyrimidines or furo[2,3-b]pyridines. researchgate.net

| Reagent Type | Reaction | Potential Fused Ring System | Reference |

| Formamide | Cyclocondensation | Furo[2,3-d]pyrimidine | researchgate.net |

| β-Ketoesters | Cyclocondensation | Furo[2,3-b]pyridine | researchgate.net |

| Isothiocyanates | Addition/Cyclization | Furo[2,3-d]pyrimidine-2-thione | tubitak.gov.tr (by analogy) |

| Aldehydes | Condensation | Azomethines (Schiff bases) | researchgate.net |

Amide Coupling and Modifications of the Carboxamide Group

The carboxamide group of this compound serves as a key handle for structural diversification through amide coupling and modification reactions. These transformations are fundamental in medicinal chemistry for generating libraries of compounds with varied biological activities.

Standard peptide coupling reagents are widely employed to facilitate the reaction between a carboxylic acid and the amino group of an amine, or in this context, to modify the primary carboxamide. The process generally involves the activation of a carboxylic acid to form a more reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. hepatochem.comnih.govluxembourg-bio.comfishersci.co.uk

While direct N-acylation of the 2-amino group is a primary reaction pathway for these molecules, the carboxamide itself can be modified. One common modification is transamidation, where the primary amide is converted to a secondary or tertiary amide. This can be achieved by reacting the parent carboxamide with a different amine under conditions that facilitate the exchange. For instance, a two-step, one-pot transamidation procedure has been effectively used for related benzofuran-2-carboxamides. This involves an initial "activation" step, followed by aminolysis with the desired amine to furnish the new amide derivative. mdpi.com This modular approach allows for the introduction of a wide array of substituents. mdpi.com

Another modification involves the conversion of the carboxamide to a thioamide. This is typically accomplished by treatment with a thionating agent, such as Lawesson's reagent. This transformation has been documented for related N-(2-furyl)acetamides, indicating its applicability to furan-carboxamide systems. rsc.org

Table 1: Representative Amide Coupling and Modification Reactions

| Starting Material | Reagents and Conditions | Product Type | Reference Analogy |

|---|---|---|---|

| Furan-carboxamide | Carboxylic Acid, EDC, HOBt, DIPEA | N-Acyl Furan-carboxamide | nih.gov |

| Benzofuran-2-carboxamide | 1. Boc₂O, DMAP; 2. Amine, Toluene, 60 °C | Secondary/Tertiary Benzofuran-2-carboxamide (Transamidation) | mdpi.com |

| Furan-amide | Lawesson's Reagent | Furan-thioamide | rsc.org |

Intramolecular Cyclizations and Rearrangements

The ortho-relationship of the amino and carboxamide groups in this compound derivatives makes them ideal precursors for intramolecular cyclization reactions, leading to the synthesis of fused heterocyclic systems. A particularly important class of compounds synthesized through this route are the furo[2,3-d]pyrimidines, which are furan analogues of purines. researchgate.net

The chemistry of this compound in these cyclizations is closely analogous to that of the well-studied 2-aminothiophene-3-carboxamides. researchgate.nettubitak.gov.tr By reacting the 2-amino-3-carboxamide scaffold with various one-carbon electrophiles, a second ring can be annulated onto the furan core. For example, condensation with nitriles in the presence of an acid catalyst can yield the corresponding 4-aminofuro[2,3-d]pyrimidine derivatives. tubitak.gov.tr

Similarly, treatment with other reagents can lead to different substitutions on the pyrimidine ring. These reactions provide a powerful method for building molecular complexity and accessing novel heterocyclic frameworks.

Another documented transformation for related furan systems is oxidative rearrangement. The oxidation of furan-2-carboximidamides (a derivative of the carboxamide) with hypervalent iodine reagents has been shown to proceed through a carbodiimide (B86325) intermediate. rsc.org In the case of benzo[b]furan derivatives, this intermediate can react with the starting amidine material, leading to a cyclization that forms benzo rsc.orgresearchgate.netfuro[2,3-d]pyrimidine products. rsc.org This suggests that under specific oxidative conditions, this compound derivatives could undergo similar rearrangements and cyclizations.

Table 2: Intramolecular Cyclization Reactions to Form Fused Systems

| Starting Material | Reagents | Product | Reference Analogy |

|---|---|---|---|

| 2-Aminothiophene-3-carboxamide | Nitriles, Dioxane, HCl | Thieno[2,3-d]pyrimidine derivative | tubitak.gov.tr |

| Benzo[b]furan-2-carboximidamide | (Dicarboxyiodo)benzenes | Benzo rsc.orgresearchgate.netfuro[2,3-d]pyrimidine derivative | rsc.org |

Structure Activity Relationship Sar Investigations of 2 Aminofuran 3 Carboxamide Analogs

Methodologies for SAR Elucidation in Furan (B31954) Carboxamide Systems

A variety of computational and experimental methodologies are employed to elucidate the SAR of furan carboxamide systems. These techniques provide a comprehensive understanding of the molecular interactions between the compounds and their biological targets.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary tool used to correlate variations in the physicochemical properties of compounds with their biological activities. For furan-based derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. rsc.orgnih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would likely enhance or diminish activity, thereby guiding the design of new, more potent analogs. rsc.orgfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.net For furan carboxamide analogs, docking studies help to visualize plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. researchgate.netnih.gov The insights gained from docking are crucial for rationalizing observed SAR data and for designing new compounds with improved binding affinity. nih.govnih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to study the electronic and geometric properties of molecules. mdpi.com These calculations can determine the most stable conformations of furan carboxamide derivatives and provide insights into their reactivity and interaction energies, which are fundamental to understanding their biological function. mdpi.comnih.gov

Experimental Techniques:

X-ray Crystallography: This powerful technique provides the precise three-dimensional structure of a molecule, confirming its stereochemistry and revealing detailed conformational information, such as the planarity between rings and the formation of intramolecular hydrogen bonds that can lock the molecule into a specific shape. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used extensively to determine the structure and conformation of molecules in solution. nih.gov Techniques like 2D-NOESY and 2D-ROESY can establish the spatial proximity of atoms, helping to define the molecule's preferred shape, which is essential for understanding its interaction with biological targets. mdpi.com

Impact of Substituent Modifications on Biological Activities

The addition of aryl and heterocyclic groups to the core furan carboxamide structure is a common strategy to modulate activity. The electronic properties and steric bulk of these rings play a significant role in target interaction.

In studies of related 5-aryl-furan-2-carboxamide derivatives, substitutions on the C-5 aryl ring were found to be critical for potency. For instance, the introduction of a 3,4-difluorophenyl group led to a highly potent antagonist for the urotensin-II receptor. nih.gov This suggests that electron-withdrawing groups on the aryl moiety can enhance biological activity.

Similarly, in a series of furan-2-carboxamides evaluated for antibiofilm activity, the nature of the linker connecting the furan ring to a phenyl ring was determinant. nih.gov Linkers containing a triazole ring or N-acylcarbohydrazide showed good activity, while a simple 1,4-diaminobenzene linker diminished it. nih.gov On the terminal phenyl ring, halogen substituents generally resulted in better biofilm inhibition compared to electron-donating groups like methyl or methoxy (B1213986). nih.gov These findings highlight the importance of both the type of heterocyclic system and the electronic nature of the substituents on attached aryl rings.

| Scaffold | Substituent/Moiety | Effect on Activity | Biological Target/Assay | Reference |

|---|---|---|---|---|

| 5-Aryl-furan-2-carboxamide | 3,4-difluorophenyl at C-5 | High potency (IC50 = 6 nM) | Urotensin-II receptor antagonist | nih.gov |

| Furan-2-carboxamide | Triazole linker to phenyl ring | Good antibiofilm activity | Pseudomonas aeruginosa biofilm | nih.gov |

| Furan-2-carboxamide | Halogen on terminal phenyl ring | Improved antibiofilm activity | Pseudomonas aeruginosa biofilm | nih.gov |

| Furan-2-carboxamide | 1,4-diaminobenzene linker | Decreased antibiofilm activity | Pseudomonas aeruginosa biofilm | nih.gov |

Specific functional groups are the anchors of molecular interaction and are pivotal in defining the SAR of 2-aminofuran-3-carboxamide analogs.

Carbonyl and Amide Groups: The carbonyl (C=O) and amide (NH-C=O) groups are fundamental building blocks in many drugs. nih.gov They are structurally important and can form crucial hydrogen bonds with biological targets. mdpi.com The chemical reactivity of the carbonyl group allows it to engage in various intermolecular interactions that are essential for binding. mdpi.com The amide group, particularly the N-H proton, can act as a hydrogen bond donor, locking the molecule into a favorable conformation for receptor interaction. nih.gov

Amino Group: The 2-amino group is a key feature of the scaffold. In many heterocyclic compounds, amino groups are known to be important for activity. For example, in a study of arylfuran derivatives, compounds containing an amino group showed significant antibacterial activity. researchgate.net The primary amine can also establish critical ionic interactions and hydrogen bonds with target residues, such as the side chain of glutamic acid. acs.org

| Functional Group | Role in SAR | Type of Interaction | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Structural role, target interaction | Hydrogen bonding, intermolecular interactions | nih.govmdpi.com |

| Amide (NH-C=O) | Conformational locking, H-bond donor | Intramolecular and intermolecular hydrogen bonding | nih.gov |

| Amino (-NH2) | Essential for activity in many heterocycles | Ionic interactions, hydrogen bonding | researchgate.netacs.org |

| Side Chains | Modulates conformation and physical properties | Steric and electronic effects | nih.govresearchgate.net |

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. A molecule must adopt a specific "bioactive conformation" to bind effectively to its target. Therefore, conformational analysis is a critical component of SAR studies.

For furan carboxamide systems, the orientation between the furan ring and the carboxamide side chain is a key determinant of conformation. Studies combining computational methods and NMR experiments on simple furan-2-carboxamides have shown that these molecules have distinct conformational preferences. nih.gov Intramolecular hydrogen bonding between the furan oxygen and the amide proton can lead to a preference for a planar, eclipsed conformation, even in polar solvents. nih.govresearchgate.net

In more complex analogs, such as thiophene-3-carboxamide (B1338676) derivatives, intramolecular N-H···N hydrogen bonds can form a pseudo-six-membered ring, which locks the molecular conformation and reduces flexibility. nih.govresearchgate.net This pre-organization of the molecule into a rigid shape can be advantageous for binding, as less conformational entropy is lost upon interaction with the receptor. Theoretical MO ab-initio calculations on benzoyl derivatives of furan have also been used to locate minimum energy conformations on the potential energy surface, revealing that rings are often twisted with respect to the carbonyl plane for steric reasons. Understanding these stable and low-energy conformations is essential for designing molecules that are pre-disposed to adopt the required bioactive shape for optimal target engagement.

Target Oriented Biological Activity Profiling of 2 Aminofuran 3 Carboxamide Derivatives

Anticancer Mechanisms and Molecular Targets

The anticancer potential of 2-aminofuran-3-carboxamide derivatives is attributed to their ability to interfere with several key cellular processes that are fundamental to cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), inhibition of critical signaling pathways, interaction with genetic material, and modulation of the cell division cycle.

Induction of Apoptosis (e.g., through caspase pathway activation)

A primary mechanism through which many anticancer agents exert their effects is the induction of apoptosis, a form of programmed cell death. Derivatives of the this compound scaffold have been shown to trigger this process, often through the activation of the caspase cascade. Caspases are a family of cysteine proteases that, upon activation, execute the apoptotic process by cleaving a multitude of cellular proteins.

The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3. Research on related benzofuran (B130515) derivatives has demonstrated the induction of the intrinsic pathway. For instance, the novel benzofuran derivative BL-038, which contains a 2-amino-substituted furan (B31954) ring, was found to induce apoptosis in human chondrosarcoma cells. This was achieved by decreasing the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the initiator caspase-9, which then cleaves and activates the executioner caspase-3. The activation of caspase-3 is a pivotal event, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. researchgate.net

Similarly, studies on other heterocyclic scaffolds sharing the 2-amino-3-carboxylate core, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have also demonstrated apoptosis induction in cancer cell lines. Flow cytometric analysis of breast cancer cells (MCF-7) treated with a derivative of this thiophene (B33073) analog showed a significant increase in the apoptotic cell population. mdpi.com This suggests that the 2-amino-3-carboxamide moiety, regardless of the specific heterocyclic ring it is attached to, may play a crucial role in initiating the apoptotic cascade.

Table 1: Apoptosis Induction by Heterocyclic Aminocarboxamide Derivatives

| Compound Class | Cell Line | Mechanism | Key Caspases Activated |

|---|---|---|---|

| Benzofuran Derivative (BL-038) | Human Chondrosarcoma | Intrinsic Mitochondrial Pathway | Caspase-9, Caspase-3 |

Inhibition of Kinases and Signaling Pathways (e.g., Hedgehog pathway, IKKβ)

Cancer cells often exhibit aberrant activation of signaling pathways that promote uncontrolled growth and survival. Targeting key kinases and components of these pathways is a well-established anticancer strategy. While direct evidence for this compound derivatives is emerging, related heterocyclic compounds have shown promise in this area.

The Hedgehog (Hh) signaling pathway, crucial during embryonic development, can contribute to tumorigenesis when aberrantly activated in adults. Small molecule inhibitors targeting this pathway are of significant interest. Studies on 2-aminothiazole (B372263) derivatives have identified compounds that inhibit Gli-mediated transcription, a downstream effect of Hh signaling, with IC50 values in the nanomolar range. nih.gov For instance, the 2-aminothiazole derivative JK184 inhibited Sonic hedgehog (Shh)-mediated Gli-transcription with an IC50 of 30 nM. nih.gov Given the structural similarities, it is plausible that this compound derivatives could be designed to target components of the Hh pathway.

Another important target is the IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. Research into novel IKKβ inhibitors has explored various heterocyclic scaffolds. For example, a series of tricyclic furan derivatives, specifically benzothieno[3,2-b]furan derivatives, were designed based on known thiophene IKKβ inhibitors and showed potent inhibitory activity in both enzymatic and cellular assays. la.gov This highlights the potential of the furan core in the design of kinase inhibitors.

Table 2: Inhibition of Signaling Pathways by Related Heterocyclic Compounds

| Compound Class | Pathway/Target | Activity (IC50) |

|---|---|---|

| 2-Aminothiazole Derivative (JK184) | Hedgehog (Gli-transcription) | 30 nM |

| Benzothieno[3,2-b]furan Derivative | IKKβ | Potent (specific IC50 not provided) |

Interaction with Nucleic Acids (e.g., DNA intercalation, topoisomerase I and II inhibition)

Direct interaction with DNA or the enzymes that regulate its topology is a common mechanism of action for many cytotoxic anticancer drugs. This can involve intercalation between DNA base pairs, which can disrupt replication and transcription, or the inhibition of topoisomerases, enzymes that resolve DNA supercoiling.

While direct studies on simple this compound derivatives are limited, more complex furan-containing systems have demonstrated these activities. For example, a series of anthra[2,3-b]furan-3-carboxamides, which possess a planar aromatic system conducive to intercalation, were shown to form stable intercalative complexes with duplex DNA. ijddd.com The binding of these compounds to DNA can alter its structure and interfere with cellular processes. ijddd.com

Furthermore, these anthra[2,3-b]furan-3-carboxamides were found to inhibit both topoisomerase I and topoisomerase II. ijddd.com These enzymes are vital for managing DNA topology during replication, and their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death. ijddd.com In a different study, a thiosemicarbazide (B42300) derivative containing a furan-3-ylcarbonyl moiety, 4-benzoyl-1-(2-methyl-furan-3-ylcarbonyl)thiosemicarbazide, was found to significantly inhibit the activity of S. aureus DNA gyrase, a bacterial type II topoisomerase, with an IC50 value below 15 μM. tandfonline.com This suggests that the furan-carboxamide scaffold can be a key pharmacophore for targeting topoisomerases.

Table 3: Interaction with Nucleic Acids and Topoisomerases by Furan Derivatives

| Compound Class | Mechanism | Target | Activity |

|---|---|---|---|

| Anthra[2,3-b]furan-3-carboxamides | DNA Intercalation & Topoisomerase Inhibition | DNA, Topoisomerase I & II | Qualitative |

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis.

Derivatives of furan-carboxamide have been shown to induce cell cycle arrest, particularly at the G2/M phase. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. A study on a novel furan-2-carboxamide derivative demonstrated its ability to induce G2/M arrest in HeLa cells. nih.gov This arrest was accompanied by an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Similarly, the aforementioned anthra[2,3-b]furan-3-carboxamides also caused cell cycle arrest in the G2/M phase at low micromolar concentrations. ijddd.com

This modulation of cell cycle progression is a key component of the anticancer activity of these compounds, as prolonged arrest at a checkpoint can trigger apoptotic pathways.

Table 4: Cell Cycle Arrest Induced by Furan Carboxamide Derivatives

| Compound Class | Cell Line | Effect |

|---|---|---|

| Furan-2-carboxamide derivative | HeLa | G2/M Arrest |

Antimicrobial Modalities

In addition to their anticancer properties, furan-based carboxamides have also been explored for their antimicrobial activities. The furan ring is a component of several clinically used antimicrobial agents, most notably the nitrofurans.

Antibacterial Activity Mechanisms

The antibacterial mechanisms of furan derivatives are diverse and can involve multiple cellular targets. A well-studied class of furan-containing antibacterials is the nitrofurans. The mechanism of action of nitrofurans, such as nitrofurantoin, involves intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. nih.govwikipedia.org These intermediates are cytotoxic and can damage a wide range of cellular macromolecules, including DNA, ribosomal proteins, and enzymes involved in the citric acid cycle and pyruvate (B1213749) metabolism. nih.govwikipedia.orgpatsnap.com This multi-targeted approach is thought to contribute to the low rate of bacterial resistance development to nitrofurans. wikipedia.org

Another potential target for furan-based antibacterial agents is Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria that anchors surface proteins involved in virulence to the cell wall. Inhibition of SrtA can reduce bacterial virulence without directly killing the bacteria, which may exert less selective pressure for the development of resistance. nih.gov Studies on benzofuran cyanide derivatives have identified potent inhibitors of SrtA, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The acrylonitrile (B1666552) moiety in these compounds was found to be crucial for activity, likely acting as a Michael acceptor to form a covalent bond with the active site cysteine of SrtA. nih.gov This highlights a specific and promising mechanism for the development of novel furan-based antibacterial agents.

Table 5: Antibacterial Mechanisms of Furan Derivatives

| Compound Class | Mechanism | Bacterial Target |

|---|---|---|

| Nitrofurans | Formation of reactive intermediates | DNA, Ribosomes, Metabolic Enzymes |

| Carbamothioyl-furan-2-carboxamides | Cell wall penetration (proposed) | General |

Antiviral Activity Mechanisms (e.g., targeting SARS-CoV-2 main protease by furan derivatives)

A significant focus of antiviral research for furan derivatives has been the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). mdpi.comnih.gov This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins. nih.govscienceopen.com Because Mpro has no human homolog, it is considered an ideal target for antiviral drug development. technologynetworks.comdebuglies.com

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel and potent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through screening and structure-based drug design, several compounds have demonstrated significant inhibitory activity. For example, compound F8–B6 was identified as a reversible covalent inhibitor of Mpro. nih.gov The mechanism involves the inhibitor binding to the active site of the protease, preventing it from processing the viral polyproteins and thereby halting viral replication. nih.govresearchgate.net

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and their half-maximal effective concentration (EC₅₀) in cell-based viral infection assays.

The table below presents the inhibitory activity of selected furan derivatives against SARS-CoV-2 Mpro.

| Compound | Target | IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Mechanism |

| F8-S43 | SARS-CoV-2 Mpro | 10.76 | Not Reported | Non-peptidomimetic inhibitor |

| F8-B6 | SARS-CoV-2 Mpro | 1.57 | Not Reported | Reversible covalent inhibitor |

| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Not Reported | Non-peptidomimetic inhibitor |

| 11a | SARS-CoV-2 Mpro | 0.053 | 0.53 | - |

| 11b | SARS-CoV-2 Mpro | 0.040 | 0.72 | - |

Data for F8 series sourced from references nih.govnih.gov. Data for 11a/11b sourced from references technologynetworks.comdebuglies.com.

Beyond direct protease inhibition, other furan-containing structures have shown antiviral activity through different mechanisms. For example, micafungin, an antifungal agent, and its derivatives inhibit the intracellular replication process of SARS-CoV-2, and are active against various viral variants. pasteur.fr

Anti-inflammatory Pathways and Mechanisms

Furan and benzofuran derivatives exhibit anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators. nih.govresearchgate.net The mechanisms are multifaceted, involving the regulation of transcription factors and the inhibition of pro-inflammatory enzymes.

A primary mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. nih.gov Certain derivatives have been shown to suppress the activation of NF-κB, thereby preventing the transcription of genes for inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com This suppression can occur through direct binding to the p65 and p50 subunits of the NF-κB heterodimer. mdpi.com

Another key pathway modulated by these compounds is the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net By inhibiting the phosphorylation of proteins such as JNK, p38, and ERK within this pathway, furan derivatives can downregulate the inflammatory response. researchgate.net Furthermore, some derivatives activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, an antioxidant response system that negatively regulates NF-κB signaling. nih.gov

The anti-inflammatory action of these derivatives also involves the direct inhibition of inflammatory mediators and enzymes. Natural benzofuran derivatives like ailanthoidol (B1236983) have been found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS). nih.gov They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of NO and prostaglandins, respectively. mdpi.com

The table below details the effects of selected derivatives on inflammatory markers.

| Compound Class/Derivative | Primary Mechanism | Effect |

| Natural Benzofurans (e.g., Ailanthoidol) | Inhibition of NO production | Suppresses inflammatory mediators nih.gov |

| Pyxinol Derivative 2c | Suppression of NF-κB activation | Decreases protein levels of TNF-α, IL-1β, iNOS, and COX-2 mdpi.com |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes (THBTs) | NRF2 Activation | Negatively controls NF-κB signaling, leading to inhibition of NO production nih.gov |

| General Furan Derivatives | Inhibition of MAPK and NF-κB pathways | Suppresses production of NO and PGE2 nih.govresearchgate.net |

Other Investigated Pharmacological Activities

Derivatives of this compound and related furan structures have been investigated for a wide array of other pharmacological activities, targeting the central nervous system, cardiovascular system, and gastrointestinal tract. ijabbr.comutripoli.edu.ly

Analgesic, Antidepressant, and Antianxiolytic Activities : The furan scaffold is present in compounds designed to have combined analgesic and antidepressant properties. ijabbr.comnih.gov For example, various (3-aryl-2,3-dihydrobenzofuran-3-yl)alkanamines have been synthesized and evaluated for these central nervous system activities. nih.gov Benzothiazole-benzamides, which share structural similarities, have also shown promising analgesic and antidepressant effects in preclinical studies. biomedpharmajournal.org The general class of furan derivatives is recognized for its potential analgesic, antidepressant, and antianxiolytic effects. ijabbr.comutripoli.edu.ly

Muscle Relaxant Activity : Certain furan-containing compounds have demonstrated smooth muscle relaxant properties. ijabbr.com Specifically, analogues of 6-cyano-2,2-dimethyl-2H-1-benzopyran-4-carboxamides have shown relaxant activity in guinea pig trachealis muscle. nih.gov The mechanism for some of these compounds is believed to involve the opening of potassium channels, which leads to muscle relaxation. nih.gov

Antihypertensive Activity : The potential of furan derivatives as antihypertensive agents has been explored. ijabbr.comutripoli.edu.ly A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were found to be direct vasodilators, exhibiting antihypertensive activity comparable to established drugs like hydralazine (B1673433) and nifedipine. nih.gov

Anti-ulcer Activity : Furan derivatives have been developed for their anti-ulcer capabilities. ijabbr.comutripoli.edu.ly One mechanism of action involves the inhibition of the H+, K+-ATPase (proton pump) in the stomach, which is the final step in acid secretion. utripoli.edu.ly Additionally, benzofuran and pyrrole (B145914) carboxamides have been developed as modulators of the cannabinoid 2 (CB2) receptor, showing efficacy in preclinical models of ulcerative colitis, an inflammatory bowel disease. nih.gov

The table below summarizes these additional pharmacological activities and their associated mechanisms.

| Pharmacological Activity | Example Compound Class | Investigated Mechanism of Action |

| Analgesic & Antidepressant | (3-Aryl-2,3-dihydrobenzofuran-3-yl)alkanamines | Modulation of central nervous system pathways nih.gov |

| Muscle Relaxant | 6-Cyano-2,2-dimethyl-2H-1-benzopyran-4-carboxamides | Potassium channel activation nih.gov |

| Antihypertensive | trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols | Direct vasodilation nih.gov |

| Anti-ulcer | Substituted 5-((5-(4-chlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-diones | H+, K+-ATPase (proton pump) inhibition utripoli.edu.ly |

| Anti-ulcer (colitis) | Benzofuran and pyrrole carboxamides | Cannabinoid receptor 2 (CB2) agonism nih.gov |

Computational and Theoretical Chemistry Applications to 2 Aminofuran 3 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-aminofuran-3-carboxamide. These methods, rooted in quantum mechanics, can elucidate the electron distribution and energy levels within the molecule, which in turn dictate its chemical reactivity and stability.

Density Functional Theory (DFT): DFT is a powerful computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT calculations are instrumental in mapping reaction pathways and modeling transition states for reactions involving the aminofuran scaffold.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Ionization Potential and Electron Affinity: These parameters, which can be calculated from HOMO and LUMO energies, respectively, quantify the energy required to remove an electron and the energy released when an electron is added. They are essential for understanding the molecule's behavior in redox reactions.

Global Hardness/Softness: Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These descriptors are useful for predicting the nature of interactions between molecules, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. An AM1 calculation performed on the parent 2-aminofuran compound provided results consistent with its observed chemical properties, highlighting the predictive power of such computational approaches. researchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and polarizability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's susceptibility to oxidation. Approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Relates to the molecule's susceptibility to reduction. Approximated as A ≈ -ELUMO. |

| Global Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron cloud. | Calculated as η ≈ (I - A) / 2. Hard molecules are less reactive. |

| Global Softness (S) | The reciprocal of global hardness. | A measure of the molecule's polarizability. Soft molecules are more reactive. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, in a study on related furan-2-carboxamide derivatives designed as antibiofilm agents, molecular docking was used to investigate their interaction with the LasR protein of Pseudomonas aeruginosa. nih.gov The docking results showed that the compounds could fit into the binding pocket of LasR, adopting a binding mode similar to that of the natural autoinducer. This in silico analysis suggested that LasR was a plausible target for these compounds and provided a structural hypothesis for their activity, guiding further optimization. nih.gov

Table 2: Example of Molecular Docking Application for Furan (B31954) Carboxamide Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Docking Score | Significance |

|---|

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound research, MD simulations provide valuable insights into the conformational flexibility of the molecule and the stability of its interactions with biological targets.

After an initial pose is predicted by molecular docking, an MD simulation can be run on the ligand-protein complex. This simulation, governed by the principles of classical mechanics, tracks the trajectory of every atom in the system over a set period, typically nanoseconds to microseconds. The resulting data can be analyzed to:

Assess the stability of the binding pose predicted by docking.

Identify conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Observe the dynamics of key intermolecular interactions, such as the formation and breaking of hydrogen bonds.

In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to aminofuran carboxamides, MD simulations were employed to explore the binding modes of newly designed inhibitors against the enzyme LSD1. rsc.org The simulations confirmed that the designed compounds could bind stably within the active site, and they highlighted the crucial role of specific amino acid residues (like Asn535) in stabilizing the inhibitors. rsc.org

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the most energetically favorable pathway from reactants to products.

DFT calculations are particularly useful for this purpose. For instance, in studies involving the synthesis or rearrangement of aminofuran rings, DFT can be used to support a proposed reaction mechanism. researchgate.net By modeling the energy of intermediates and transition states, computational analysis can determine the rate-determining step and explain observed product distributions. For the related 2-aminofuran-3-carboxylic acid, DFT has been proposed as a method to map its reaction pathways in processes like cross-coupling reactions. This approach allows for the prediction of regioselectivity and provides a deeper understanding of the molecule's inherent reactivity, which is influenced by the electron-rich furan ring.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.

The process often begins with a core scaffold, such as this compound. A virtual library is then designed by computationally adding a wide variety of different functional groups to this core structure. This library of novel derivatives can then be screened using a variety of computational methods:

Filtering: Compounds are first filtered based on physicochemical properties to ensure drug-likeness (e.g., using Lipinski's Rule of Five).

Docking-Based Screening: The entire virtual library is docked into the active site of the target protein, and compounds are ranked based on their predicted binding affinity (docking score).

Pharmacophore Modeling: A model of the essential steric and electronic features required for binding is created and used to screen the library for compounds that match the model.

This methodology has been applied to design novel inhibitors based on various heterocyclic scaffolds. For example, a study on thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1 used information from molecular docking and 3D-QSAR models to design novel derivatives in silico. rsc.org The computationally designed molecules with the highest predicted activity were then prioritized for further investigation, demonstrating a successful application of this rational design strategy. rsc.org

Future Directions and Emerging Research Avenues for 2 Aminofuran 3 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of synthetic chemistry is crucial for the exploration of the chemical space around the 2-aminofuran-3-carboxamide core. While classical methods exist for the preparation of 2-aminofurans, such as the cyclization of nitriles, future efforts are being directed towards methodologies that are more efficient, sustainable, and capable of generating diverse libraries of compounds. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation offers a green chemistry approach, significantly reducing reaction times from hours to minutes and often improving yields. This technique can be used for the one-pot synthesis of related heterocyclic systems, like furopyrimidines, using inorganic solid supports as catalysts and energy transfer media. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound and its analogs. This methodology can improve reaction efficiency and allow for the synthesis of intermediates that may be unstable under traditional batch conditions.

Catalytic C-H Functionalization: Modern transition-metal-catalyzed C-H activation and functionalization reactions are powerful tools for the direct modification of the furan (B31954) ring or its substituents. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Strategies used for related scaffolds, such as the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides, could be adapted to diversify the this compound core. chemrxiv.orgmdpi.comdiva-portal.org

Multicomponent Reactions (MCRs): Designing novel MCRs provides a rapid and efficient pathway to complex molecules from simple starting materials in a single step. This approach is ideal for generating large libraries of derivatives for high-throughput screening.

Novel Cycloaddition Strategies: The development of innovative cycloaddition reactions, such as the carbenoid-mediated [3+2] cycloaddition to form 2-amino-2,3-dihydrofurans, can provide access to new precursors and analogs of this compound. rsc.org